molecular formula C22H26N2O5S B4209254 5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid

5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid

Cat. No.: B4209254
M. Wt: 430.5 g/mol
InChI Key: XTHUKSRFBFAWAB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)-1H-benzimidazole oxalate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This particular compound features a benzimidazole core with various substituents, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of Substituents: The methyl groups are introduced at the 5 and 6 positions of the benzimidazole ring through alkylation reactions.

    Attachment of the Thioether and Ethoxy Groups: The 4-methylphenylthio and ethoxyethyl groups are introduced via nucleophilic substitution reactions.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized benzimidazole derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the thioether group, potentially leading to the formation of dihydrobenzimidazole derivatives or thiols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole ring or the attached substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrobenzimidazole derivatives, thiols

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

5,6-Dimethyl-1-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)-1H-benzimidazole oxalate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thioether and ethoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A simpler derivative with similar core structure but lacking the additional substituents.

    4-Methylphenylthioethylbenzimidazole: Similar structure with a different substitution pattern.

    Benzimidazole Oxalate: Lacks the specific substituents but shares the oxalate salt form.

Uniqueness

5,6-Dimethyl-1-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)-1H-benzimidazole oxalate is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5,6-dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.C2H2O4/c1-15-4-6-18(7-5-15)24-11-10-23-9-8-22-14-21-19-12-16(2)17(3)13-20(19)22;3-1(4)2(5)6/h4-7,12-14H,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHUKSRFBFAWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOCCN2C=NC3=C2C=C(C(=C3)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid
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5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid
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5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid
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5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid
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5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid
Reactant of Route 6
5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid

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